

Dimethirimol (CAS 5221-53-4): A Technical Guide for Researchers

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An In-depth Review of its Fungicidal Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethirimol (CAS 5221-53-4) is a systemic and eradicant fungicide belonging to the hydroxypyrimidine chemical class. First introduced in the 1970s, it has been primarily utilized for the control of powdery mildew in various crops. This technical guide provides a comprehensive overview of **Dimethirimol**, consolidating available data on its chemical and physical properties, mechanism of action, efficacy, toxicology, and analytical methods. The information is presented to support further research and development in the fields of agriculture and drug discovery.

Chemical and Physical Properties

Dimethirimol is a colorless, needle-shaped crystalline solid with a molecular formula of $C_{11}H_{19}N_3O.[1]$ A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dimethirimol**



Property	Value	Reference(s)
CAS Number	5221-53-4	[1]
Molecular Formula	C11H19N3O	[1]
Molecular Weight	209.29 g/mol	[1]
Melting Point	102 °C	[1][2]
Vapor Pressure	1.46 x 10 ⁻³ Pa (30 °C)	[2]
Water Solubility	1.2 g/L (25 °C)	[1][2]
Solubility in Organic Solvents (g/L at 25 °C)		
Chloroform	1200	[1][2]
Xylene	360	[1][2]
Ethanol	65	[1][2]
Acetone	45	[1]
Appearance	Colorless needle-shaped crystals	[2][3]

Mechanism of Action

Dimethirimol is classified under the Fungicide Resistance Action Committee (FRAC) Code 8, which targets nucleic acid synthesis.[3] Specifically, its mode of action is the inhibition of adenosine deaminase.[3]

Proposed Signaling Pathway: Inhibition of Adenosine Deaminase

Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting this enzyme, **Dimethirimol** disrupts the normal flow of purine metabolism in fungi. This disruption is proposed to lead to an accumulation of adenosine and a depletion of inosine and its downstream products. The fungicidal effect may arise from several consequences of this enzymatic blockage:



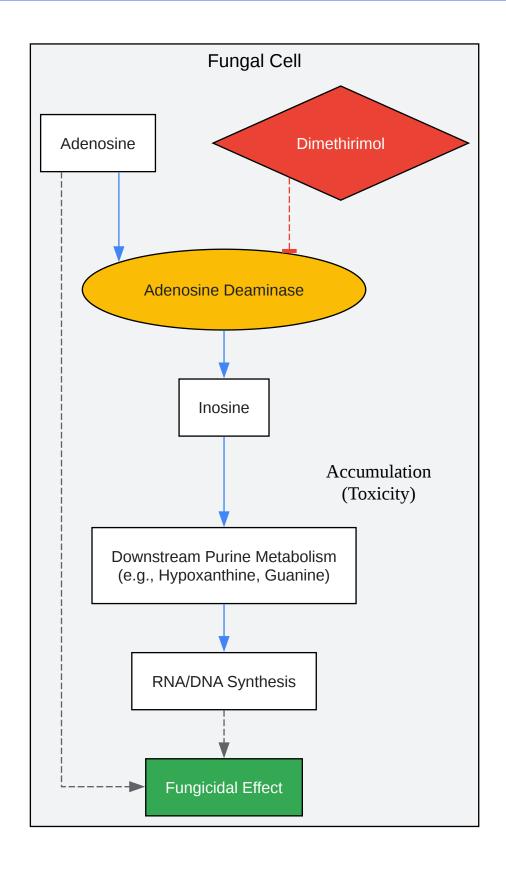




- Disruption of RNA and DNA Synthesis: Altered pools of purine nucleotides can interfere with the synthesis of nucleic acids, which is essential for fungal growth and proliferation.
- Energy Metabolism Imbalance: Adenosine and its derivatives are central to cellular energy metabolism (e.g., ATP). Disruption of their balance can lead to a cellular energy crisis.
- Toxic Accumulation of Adenosine: High levels of adenosine can be toxic to cells.

A simplified diagram of the proposed mechanism is presented below.





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Caption: Proposed mechanism of action of **Dimethirimol** via inhibition of adenosine deaminase.

Efficacy and Application

Dimethirimol is a systemic fungicide with both protective and curative properties, primarily used to control powdery mildew (Sphaerotheca fuliginea) in cucurbits.[2] It has also been used on tobacco, tomatoes, and ornamental plants.[2][3]

Table 2: Efficacy of Dimethirimol against Powdery Mildew

Target Pathogen	Crop	Efficacy Metric	Value	Reference(s)
Sphaerotheca fuliginea	Cucurbits	EC ₅₀ (sensitive isolates)	< 20 mg a.i./L	(Inferred from[4])
Sphaerotheca fuliginea	Cucurbits	Field Trial Observation	Effective control, but resistance has been reported.	[4]

Toxicology

Dimethirimol exhibits low mammalian toxicity but is moderately toxic to birds and fish.[3]

Table 3: Toxicological Data for **Dimethirimol**

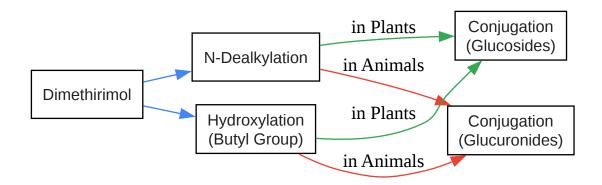
Organism	Test	Value	Reference(s)
Rat (female)	Oral LD50	>4000 mg/kg	[1]
Rat (female)	Intraperitoneal LD50	200-400 mg/kg	[1]
Birds	Acute Toxicity	Moderately toxic	[3]
Fish	Acute Toxicity	Moderately toxic	[3]
-	•		



Note: Specific LC₅₀ and LD₅₀ values for avian and aquatic species were not available in the public domain at the time of this review.

Metabolism

Dimethirimol is rapidly metabolized in both plants and animals. The primary metabolic pathways involve N-dealkylation, hydroxylation of the butyl group, and conjugation.[2] In plants, it forms glucosides, while in animals, it forms glucuronides.[2]



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Caption: Overview of **Dimethirimol** metabolism in plants and animals.

Experimental Protocols Synthesis of Dimethirimol

A common commercial synthesis involves a multi-step process.[3] A more detailed laboratory-scale, one-pot synthesis is described as follows:

- Reaction Setup: In a 500 mL three-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 89.8 g (0.33 mol) of N,N-dimethylguanidine sulfate, 24.0 g (0.6 mol) of sodium hydroxide, and 150 g of methanol.
- Guanidine Preparation: Stir the mixture at 60 °C for 1 hour. Filter the solution and transfer
 the filtrate to a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and
 condenser.
- Cyclization: After desolvation, equip the reaction flask with a water separator. Add 258.0 g
 (1.5 mol) of methyl α-butylacetoacetate. Introduce a nitrogen carrier gas at a flow rate of 20



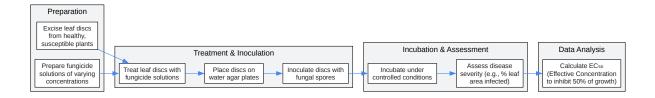
mL/min.

- Reaction and Distillation: Raise the temperature to 105 °C to separate water and methanol.
- Purification: Once the separation is complete, cool the reaction mixture to 70 °C. Add 258.0 g
 of petroleum ether and continue to stir while cooling.
- Isolation: Filter the resulting solid and wash the filter cake twice with 89.8 g of water.
- Drying: Dry the product to obtain 2,2-dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (**Dimethirimol**).

This protocol is adapted from a patent description and may require optimization for specific laboratory conditions.

General Workflow for Fungicide Efficacy Testing (Leaf Disc Assay)

This is a generalized protocol for assessing the efficacy of a fungicide against a foliar pathogen.



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Caption: General experimental workflow for a leaf disc bioassay to determine fungicide efficacy.

Analytical Methods



The analysis of **Dimethirimol** residues in various matrices typically involves chromatographic techniques. While a specific, validated method for **Dimethirimol** was not detailed in the reviewed literature, a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS or GC-MS analysis is a standard approach for multi-residue pesticide analysis.

General QuEChERS Extraction Protocol

- Sample Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).
- Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate volume of water (for dry samples) and acetonitrile.
- Salting Out: Add a mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation.
- Centrifugation: Shake vigorously and centrifuge to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove residual water).
- Final Centrifugation and Analysis: Vortex and centrifuge. The resulting supernatant is then ready for analysis by LC-MS/MS or GC-MS.

This is a generalized protocol and the specific salts, sorbents, and instrument conditions would need to be optimized and validated for **Dimethirimol** in the matrix of interest.

Conclusion

Dimethirimol is a fungicide with a specific mode of action targeting adenosine deaminase in fungi. While it has shown efficacy against powdery mildew, the development of resistance necessitates careful management strategies. This guide has summarized the available technical information on **Dimethirimol**. Further research is warranted to fully elucidate the detailed biochemical consequences of adenosine deaminase inhibition, to obtain



comprehensive toxicological data for non-target organisms, and to develop and validate specific analytical methods for residue monitoring.

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